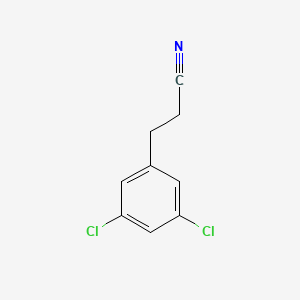
3-(3,5-Dichlorophenyl)propanenitrile
説明
3-(3,5-Dichlorophenyl)propanenitrile is a useful research compound. Its molecular formula is C9H7Cl2N and its molecular weight is 200.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antimicrobial Properties
The compound 3-(3,5-Dichlorophenyl)propanenitrile has been studied for its antimicrobial properties. In research conducted by Sivakumar et al. (2021), a related molecule, 3-(4-Chlorophenyl)-5-[4-propan-2-yl) phenyl-4, 5-dihydro-1H-pyrazol-1-yl] (pyridin-4-yl) methanone, was investigated for its molecular structure and antimicrobial activity. This study indicated potential antimicrobial effects of compounds within this chemical group (Sivakumar et al., 2021).
Molecular Docking and Spectroscopic Analysis
The molecular structure and spectroscopic properties of similar compounds have been extensively studied. For instance, a study by Desai et al. (2017) synthesized and characterized a series of related compounds, exploring their antimicrobial activities through spectral and elemental analysis. This research contributes to understanding the structural and functional properties of compounds like this compound (Desai et al., 2017).
Environmental Degradation Studies
The degradation of related compounds in environmental settings has also been a subject of research. Lai et al. (2013) investigated the degradation of 3,3'-iminobis-propanenitrile in an aqueous solution using a Fe(0)/GAC micro-electrolysis system. Understanding the degradation process of these compounds is crucial for assessing their environmental impact (Lai et al., 2013).
Synthesis and Applications in Polymer Chemistry
In the field of polymer chemistry, studies have been conducted to understand the synthesis and applications of compounds structurally related to this compound. For example, research by Ono et al. (2014) explored the synthesis of a donor-acceptor diblock copolymer via sequential polymerizations using a single catalyst. This kind of research highlights the potential applications of these compounds in creating new materials (Ono et al., 2014).
Conformational and Quantum Chemical Studies
The conformational analysis and quantum chemical calculations of similar organosilicon compounds have been explored to understand their molecular behavior. Jenneskens et al. (1989, 2010) conducted studies on compounds like 3-(triethoxysilyl)propanenitrile, providing insights into their conformational properties and computational modeling (Jenneskens et al., 1989) (Jenneskens et al., 2010).
特性
IUPAC Name |
3-(3,5-dichlorophenyl)propanenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl2N/c10-8-4-7(2-1-3-12)5-9(11)6-8/h4-6H,1-2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPHXXUJDYXWRMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)CCC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-Methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-amine hydrobromide](/img/structure/B7812838.png)
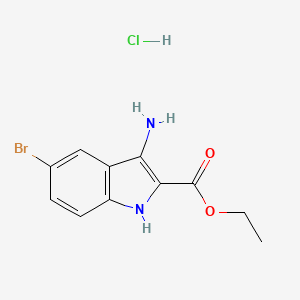
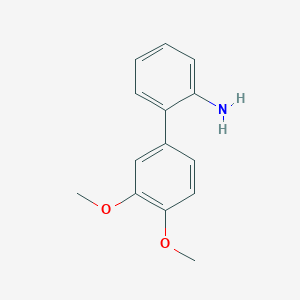
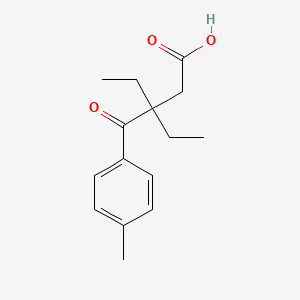




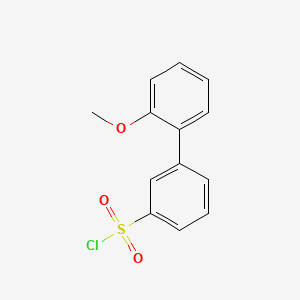
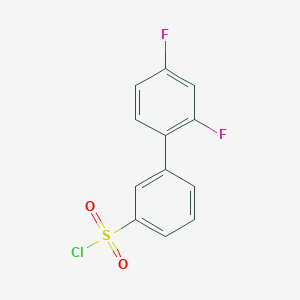
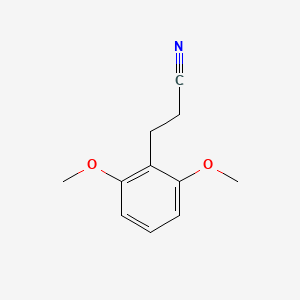
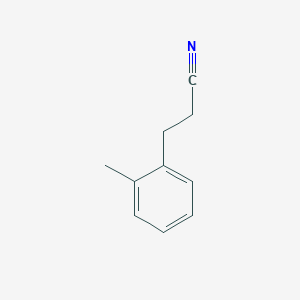

![4-methoxy-3-[(E)-3-oxo-3-phenylprop-1-enyl]benzenesulfonyl chloride](/img/structure/B7812939.png)